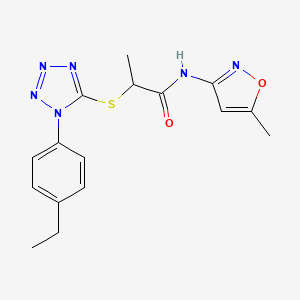
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C16H18N6O2S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide belongs to a class of chemicals with notable synthesis pathways and antimicrobial properties. A study by Tumosienė et al. (2012) delves into the synthesis of azole derivatives, including those similar in structure to the specified compound, demonstrating their potential antibacterial activity against specific bacterial strains like Rhizobium radiobacter. This indicates a promising avenue for the development of new antimicrobial agents leveraging the unique chemical structure of such compounds (Tumosienė et al., 2012).
Drug Metabolism and Biocatalysis
The role of similar compounds in drug metabolism and their biocatalytic production to study drug metabolites is highlighted by the work of Zmijewski et al. (2006). The research presents a methodology for producing mammalian metabolites of a related compound, showcasing the compound's utility in understanding drug action and optimizing therapeutic efficacy (Zmijewski et al., 2006).
Antiulcer Agents
Further research into similar compounds reveals their potential as antiulcer agents. A study by Ueda et al. (1991) explores the synthesis and gastric acid antisecretory activity of compounds with similar pharmacophores, suggesting their effectiveness in managing gastric acid-related disorders (Ueda et al., 1991).
Anticancer and Cytotoxic Activities
Dawbaa et al. (2021) synthesized novel thiazole derivatives, including structures bearing resemblance to the target compound, evaluating their antimicrobial and cytotoxic activities. This study suggests the potential of such compounds in developing new anticancer therapies, with some derivatives showing significant activity against cancer cell lines (Dawbaa et al., 2021).
properties
IUPAC Name |
2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-4-12-5-7-13(8-6-12)22-16(18-20-21-22)25-11(3)15(23)17-14-9-10(2)24-19-14/h5-9,11H,4H2,1-3H3,(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRRYGJSJIBLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

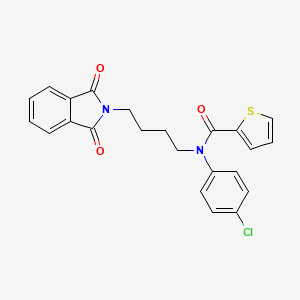
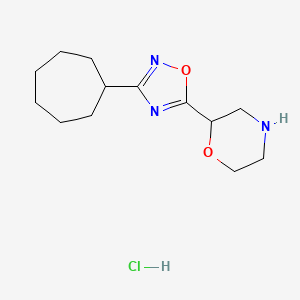
![Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2617538.png)
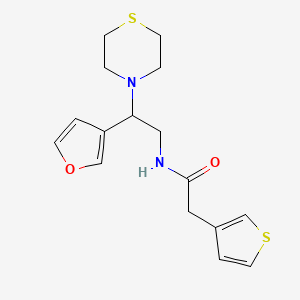

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2617542.png)
![4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2617545.png)
![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)
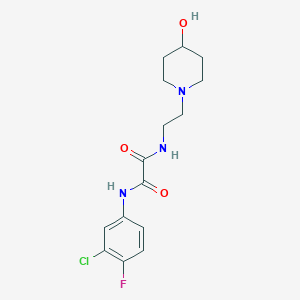

![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)
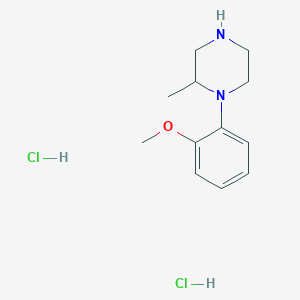
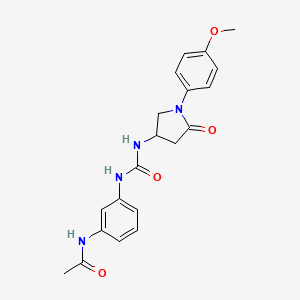
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2617555.png)